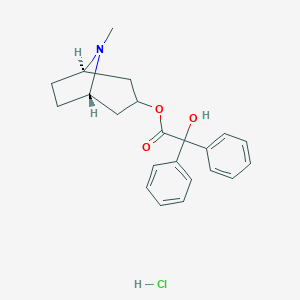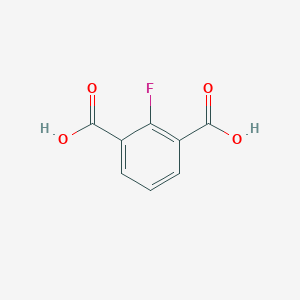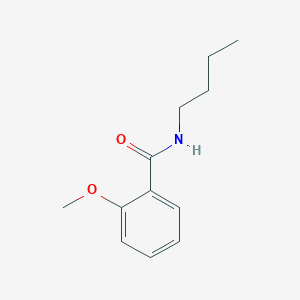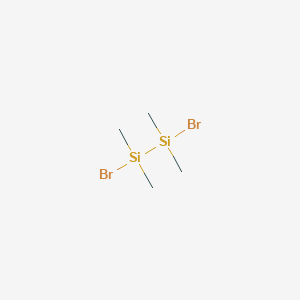
Copper dibutyldithiocarbamate
説明
Copper dibutyldithiocarbamate is a coordination complex that is soluble in organic solvents . It reacts with metals, including copper, zinc, nickel, and cobalt . It is used as a catalyst for the production of acrylic acid from acrylonitrile .
Synthesis Analysis
Copper(II) bis(dibutyldithiocarbamate) was synthesized by mixing copper(II) diacetate and zinc(II) bis(dibutyldithiocarbamate) in a 1:1 molar ratio in a biphasic mixture of dichloromethane, water, and 25% aqueous ammonia at room temperature for 1 hour under aerobic conditions .
Molecular Structure Analysis
This compound complexes support Cu(I), Cu(II), and Cu(III) and show a rich and diverse coordination chemistry . Homoleptic [Cu(S2CNR2)2] are most common, being known for hundreds of substituents . All contain a Cu(II) center, being either monomeric (distorted square planar) or dimeric (distorted trigonal bipyramidal) in the solid state .
Chemical Reactions Analysis
Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular formula of C18H36CuN2S4 and a molecular weight of 472.29 . It appears as a dark green to dark blue to black powder to crystalline .
科学的研究の応用
Synthesis and Structural Analysis
- Complex Synthesis and Properties : Copper complexes with dibutyldithiocarbamate ligand have been synthesized and studied for their structure and properties. These studies include analysis of their crystal structure, luminescent properties, and thermal behavior (Wang et al., 2017).
Material Science Applications
- Thin Film Preparation : Copper dibutyldithiocarbamate has been used in the preparation of copper-indium-sulfide thin films, a process essential in material sciences, particularly for semiconductor applications (Nomura et al., 1988).
Analytical Chemistry
- Trace Copper Determination : It plays a significant role in analytical chemistry, particularly in the preconcentration and determination of trace copper in water samples (Santelli et al., 1994).
- Copper Complexation Studies : Studies have been conducted to understand copper complexation properties of amphiphilic dithiocarbamates, providing insights into the behavior of such compounds in different environments (Rogachev et al., 1999).
Environmental and Industrial Applications
- Flotation of Copper Minerals : this compound has been investigated for its effectiveness in the flotation of copper minerals, an important process in the mining industry (Liu et al., 2018).
- Antifouling Biocides : Its application extends to the field of antifouling biocides, where it is used in combination with copper in paints for marine vessels (Boxall et al., 2000).
Biomedical Research
- Copper in Biomedicine : The biological functions and applications of copper-containing materials in biomedicine have been extensively studied, revealing their role in various health aspects including cardiovascular protection, bone healing, and cancer treatment (Wang et al., 2020).
- Antimicrobial Applications : Copper, including its compounds like this compound, has been recognized for its potent antimicrobial properties, used in water treatment and as a disinfectant in healthcare settings (Vincent et al., 2016).
作用機序
Target of Action
Copper dibutyldithiocarbamate primarily targets the cellular proteasome and the transcription factor NF-E2-related factor 2 (Nrf2) . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
Mode of Action
The compound’s anticancer activity is attributed to its ability to inhibit the cellular proteasome . It is assumed that the complex inhibits the proteasome by a mechanism distinct from clinically used drugs like bortezomib, targeting the 19S rather than the 20S proteasome . In addition, this compound activates Nrf2 in vascular endothelial cells . The copper complex rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins .
Biochemical Pathways
The activation of Nrf2 leads to the upregulation of antioxidant and phase II xenobiotic enzymes . This includes the expression of heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, and γ-glutamylcysteine synthetase , which are downstream proteins of Nrf2. These proteins play crucial roles in the body’s defense against oxidative stress.
Pharmacokinetics
Its intracellular accumulation is higher than that of Cu(II) and Cu(I) . This rapid cellular uptake suggests that the compound may have good bioavailability.
Result of Action
The activation of Nrf2 by this compound results in the upregulation of antioxidant and phase II xenobiotic enzymes . This can lead to increased cellular resistance to oxidative stress, which may contribute to its anticancer effects .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of copper ions . The compound’s activity is dependent on the intramolecular interaction between copper and the dithiocarbamate ligand . Therefore, conditions that affect this interaction could potentially influence the compound’s action, efficacy, and stability.
将来の方向性
生化学分析
Biochemical Properties
Copper dibutyldithiocarbamate supports Cu(I), Cu(II) and Cu(III) and shows a rich and diverse coordination chemistry . It has been found to activate the transcription factor NF-E2-related factor 2 (Nrf2), which is responsible for regulating antioxidant and phase II xenobiotic enzymes .
Cellular Effects
This compound rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins without cytotoxic effects . It has been found to induce the expression of heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, and γ-glutamylcysteine synthetase, downstream proteins of Nrf2 .
Molecular Mechanism
The activation of Nrf2 by this compound is due to proteasome inhibition as well as binding to Kelch-like ECH-associated protein 1 . The intramolecular interaction between copper and dithiocarbamate ligand is important for the activation of the transcription factor .
Transport and Distribution
This compound rapidly enters vascular endothelial cells via CTR1-independent mechanisms
特性
IUPAC Name |
copper;N,N-dibutylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPUJMULXNNEHS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36CuN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13927-71-4 | |
| Record name | (SP-4-1)-Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
52691-95-9, 13927-71-4 | |
| Record name | Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(dibutylcarbamodithioato-S,S')copper | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(dibutyldithiocarbamato-S,S')copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(dibutyldithiocarbamato-S,S')copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystallographic orientation of ZnS nanostructures, synthesized using zinc dibutyldithiocarbamate, influence their optical properties?
A2: Research indicates that varying the crystallographic orientation of 1D wurtzite ZnS nanostructures, synthesized using precursors like zinc dibutyldithiocarbamate, can tune their bandgap and consequently, their emission properties []. Specifically, changing the growth direction from <002> to <210> can shift the band-edge emission from ≈338 to ≈345 nm []. This control over optical properties is crucial for potential applications in optoelectronic devices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



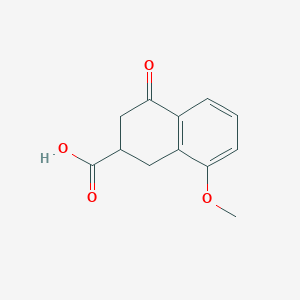
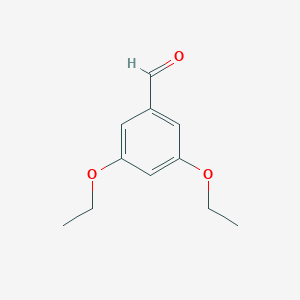
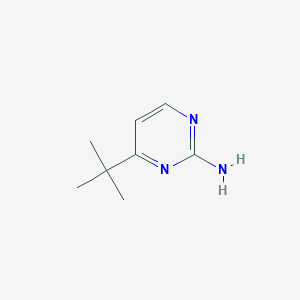
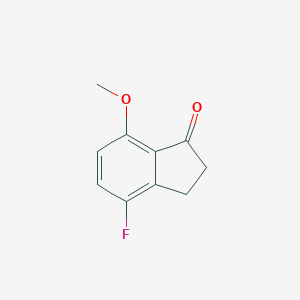

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)
